molecular formula C10H19N3 B13074422 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazol-4-amine

3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazol-4-amine

Cat. No.: B13074422
M. Wt: 181.28 g/mol
InChI Key: NXOJKXFZRWOYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H18N2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with diketones or β-keto esters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

  • IUPAC Name: this compound
  • CAS Number: 1248935-11-6
  • Molecular Formula: C10H19N3
  • Molecular Weight: 181.28 g/mol

Synthesis

The synthesis of this compound involves standard organic synthesis techniques, often utilizing pyrazole derivatives as starting materials. Specific procedures may vary depending on the desired purity and yield.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. These compounds have shown promising results against several bacterial strains:

Bacterial Strain Activity
E. coliEffective
S. aureusEffective
C. freundiiModerate
L. monocytogenesModerate

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been tested against pancreatic ductal adenocarcinoma (PANC-1) cells, showing selective cytotoxicity. The mechanism of action appears to involve the inhibition of specific protein kinases associated with cancer proliferation .

Case Study 1: Inhibition of Protein Kinases

A study focused on a series of pyrazole derivatives revealed that some compounds effectively inhibited casein kinase 1δ/ε (CK1δ/ε). The docking studies indicated significant interactions with the ATP binding site of CK1δ, suggesting that similar compounds could be developed for targeting neurodegenerative disorders and cancers .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure–activity relationship of pyrazole compounds has shown that modifications at specific positions significantly affect biological activity. For example, introducing alkyl groups at the nitrogen positions enhances antimicrobial activity while maintaining selectivity against human cells .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3,5-dimethyl-1-pentan-3-ylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6,11H2,1-4H3

InChI Key

NXOJKXFZRWOYEP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C)N)C

Origin of Product

United States

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